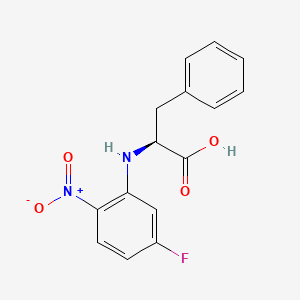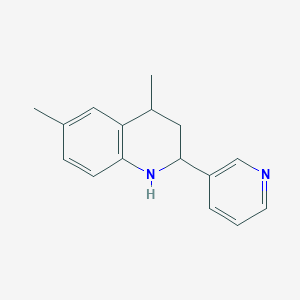![molecular formula C10H9ClO3 B12580478 1,3-Dioxolan-2-one, 4-[3-(chloromethyl)phenyl]- CAS No. 500230-62-6](/img/structure/B12580478.png)
1,3-Dioxolan-2-one, 4-[3-(chloromethyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxolan-2-one, 4-[3-(chloromethyl)phenyl]- is an organic compound with the molecular formula C4H5ClO3. It is a derivative of 1,3-dioxolan-2-one, featuring a chloromethyl group attached to the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolan-2-one, 4-[3-(chloromethyl)phenyl]- typically involves the reaction of 1,3-dioxolan-2-one with chloromethyl benzene under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dioxolan-2-one, 4-[3-(chloromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
1,3-Dioxolan-2-one, 4-[3-(chloromethyl)phenyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other industrial materials.
Wirkmechanismus
The mechanism of action of 1,3-Dioxolan-2-one, 4-[3-(chloromethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The chloromethyl group can react with nucleophiles in biological systems, leading to various biochemical effects. The compound’s structure allows it to participate in different types of chemical reactions, influencing its activity and applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxolan-2-one: The parent compound without the chloromethyl group.
4-Phenyl-1,3-dioxolan-2-one: A similar compound with a phenyl group instead of a chloromethyl group.
4-(Hydroxymethyl)-1,3-dioxolan-2-one: A derivative with a hydroxymethyl group.
Uniqueness
1,3-Dioxolan-2-one, 4-[3-(chloromethyl)phenyl]- is unique due to the presence of the chloromethyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
500230-62-6 |
|---|---|
Molekularformel |
C10H9ClO3 |
Molekulargewicht |
212.63 g/mol |
IUPAC-Name |
4-[3-(chloromethyl)phenyl]-1,3-dioxolan-2-one |
InChI |
InChI=1S/C10H9ClO3/c11-5-7-2-1-3-8(4-7)9-6-13-10(12)14-9/h1-4,9H,5-6H2 |
InChI-Schlüssel |
QCGCAQZNMFCZLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC(=O)O1)C2=CC=CC(=C2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


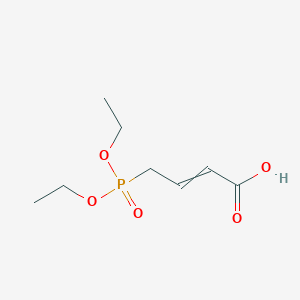
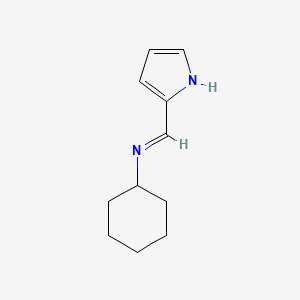
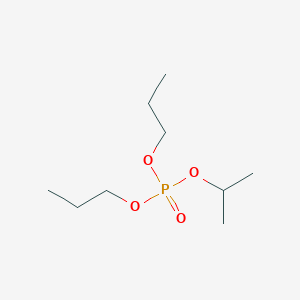
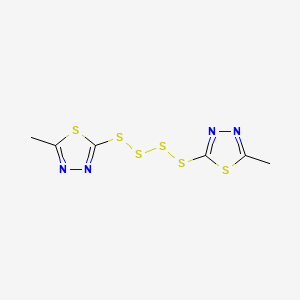
silyl}butanenitrile](/img/structure/B12580435.png)
![Trimethyl{[6-(2-nitroethenyl)-2H-1,3-benzodioxol-5-yl]ethynyl}silane](/img/structure/B12580443.png)
![Benzamide, 2-chloro-N-[(dimethylamino)thioxomethyl]-](/img/structure/B12580445.png)
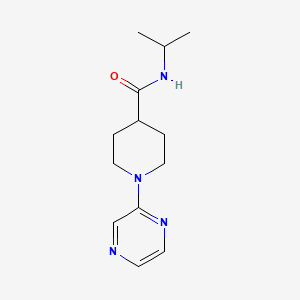
![Cyclopentanone, 2-[1-methyl-1-[[(4-methylphenyl)thio]methyl]-3-butenyl]-](/img/structure/B12580460.png)
![2,2',7,7'-Tetra(pyren-1-yl)-9,9'-spirobi[fluorene]](/img/structure/B12580462.png)
![2-[(alpha-Hydroxybenzyl)hydroxyphosphinylmethyl]glutaric acid](/img/structure/B12580467.png)
![7-[Chloro(dimethyl)silyl]-1-diazoniohept-1-en-2-olate](/img/structure/B12580473.png)
